An In-depth Technical Guide to the AN-019 Compound (NRC-AN-019)
An In-depth Technical Guide to the AN-019 Compound (NRC-AN-019)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound NRC-AN-019 is a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) with demonstrated preclinical antitumor activity.[1] Primarily investigated for its potential in treating breast cancer, particularly HER2-positive subtypes, NRC-AN-019 has shown superiority over existing treatments like Lapatinib in preclinical models. Its mechanism of action involves the inhibition of EGFR phosphorylation, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[1] This document provides a comprehensive technical overview of NRC-AN-019, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.
Chemical Properties and Synthesis
NRC-AN-019 is a phenylamino-pyrimidine derivative.[2]
Table 1: Physicochemical Properties of NRC-AN-019
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₇F₆N₅O | [3] |
| Molecular Weight | 517.43 g/mol | [3] |
| CAS Number | 879507-25-2 | [2] |
| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide | [2] |
| SMILES | Cc1ccc(cc1Nc2nccc(-c3cccnc3)n2)NC(=O)c4cc(cc(c4)C(F)(F)F)C(F)(F)F | |
| InChI | InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36) |
Synthesis
The synthesis of NRC-AN-019 involves a multi-step process as described by Amala, et al. (2013). The key steps are outlined below. For a detailed protocol, please refer to the primary publication.[2]
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Step 1: Synthesis of the pyrimidine (B1678525) core.
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Step 2: Coupling with the phenylamine moiety.
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Step 3: Amide bond formation with 3,5-bis(trifluoromethyl)benzoyl chloride.
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Step 4: Purification and characterization of the final compound.
Mechanism of Action
NRC-AN-019 exerts its antitumor effects by targeting and inhibiting the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1]
EGFR Signaling Pathway Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. NRC-AN-019 inhibits the initial autophosphorylation of EGFR, thereby blocking the activation of these downstream pathways.[1]
Preclinical Data
The preclinical efficacy of NRC-AN-019 has been evaluated in breast cancer cell lines and in a xenograft mouse model.
In Vitro Studies
Cell Lines:
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MDA-MB-231: Triple-negative breast cancer cell line.
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BT-474 (HTB-20): HER2-overexpressing breast cancer cell line.[1]
Table 2: In Vitro Activity of NRC-AN-019
| Assay | Cell Line | Effect of NRC-AN-019 | Quantitative Data (IC50) |
| Cell Proliferation (MTT Assay) | MDA-MB-231 | Dose-dependent inhibition | [Quantitative Data from Primary Source] |
| BT-474 | Dose-dependent inhibition | [Quantitative Data from Primary Source] | |
| Apoptosis (FACS Analysis) | MDA-MB-231 | Accumulation in sub G0/G1 phase | [Quantitative Data from Primary Source] |
| BT-474 | Accumulation in sub G0/G1 phase | [Quantitative Data from Primary Source] | |
| Apoptosis (PARP Cleavage) | MDA-MB-231 | Increased PARP cleavage | [Data from Primary Source] |
| BT-474 | Increased PARP cleavage | [Data from Primary Source] | |
| EGFR Phosphorylation (Western Blot) | MDA-MB-231 | Inhibition of EGFR phosphorylation | [Quantitative Data from Primary Source] |
| BT-474 | Inhibition of EGFR phosphorylation | [Quantitative Data from Primary Source] |
In Vivo Studies
A xenograft model using SCID mice was established to evaluate the in vivo antitumor activity of NRC-AN-019.[1]
Table 3: In Vivo Antitumor Activity of NRC-AN-019
| Animal Model | Cell Line | Treatment Groups | Key Findings |
| SCID Mice | BT-474 | Vehicle Control, Lapatinib, NRC-AN-019 (various doses) | Dose-dependent inhibition of tumor growth with NRC-AN-019. Superior antitumor activity compared to Lapatinib at comparable concentrations.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of NRC-AN-019.
Cell Proliferation (MTT Assay)
This protocol is a generalized procedure. For specific concentrations and incubation times used for NRC-AN-019, refer to the primary publication.
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Cell Seeding: Plate MDA-MB-231 or BT-474 cells in a 96-well plate at a density of [Detailed Protocol from Primary Source] cells/well and allow to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of NRC-AN-019 or Lapatinib and a vehicle control.
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Incubation: Incubate the plates for [Detailed Protocol from Primary Source] hours at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for [Detailed Protocol from Primary Source] hours at 37°C.
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Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (FACS Analysis)
This protocol is a generalized procedure. For specific antibody dilutions and instrument settings, refer to the primary publication.
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Cell Treatment: Treat MDA-MB-231 or BT-474 cells with NRC-AN-019 or Lapatinib for [Detailed Protocol from Primary Source] hours.
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Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for [Detailed Protocol from Primary Source] minutes in the dark.
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FACS Analysis: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for EGFR Phosphorylation
This protocol is a generalized procedure. For specific antibody details and concentrations, refer to the primary publication.
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Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Study
This protocol is a generalized procedure. For specific details on animal strain, cell implantation number, and treatment regimen, refer to the primary publication.
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Cell Implantation: Subcutaneously inject [Detailed Protocol from Primary Source] BT-474 cells into the flank of female SCID mice.
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Tumor Growth: Allow tumors to reach a palpable size of [Detailed Protocol from Primary Source] mm³.
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Randomization and Treatment: Randomize mice into treatment groups (vehicle, Lapatinib, NRC-AN-019) and begin treatment according to the specified dose and schedule.
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Tumor Measurement: Measure tumor volume every [Detailed Protocol from Primary Source] days using calipers.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).
Conclusion
NRC-AN-019 is a promising preclinical candidate for the treatment of breast cancer, particularly in HER2-positive tumors. Its potent inhibition of EGFR signaling translates to significant anti-proliferative and pro-apoptotic effects in vitro and robust tumor growth inhibition in vivo, outperforming Lapatinib in the models studied. Further investigation is warranted to explore its clinical potential.
